2-({4-[(4-Sulfamoylphenyl)sulfamoyl]phenyl}carbamoyl)benzoic acid
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Overview
Description
2-({4-[(4-Sulfamoylphenyl)sulfamoyl]phenyl}carbamoyl)benzoic acid is a complex organic compound that features a benzoic acid core with multiple sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-({4-[(4-Sulfamoylphenyl)sulfamoyl]phenyl}carbamoyl)benzoic acid typically involves multi-step organic reactions. One common approach is the sequential sulfonation of a benzoic acid derivative followed by the introduction of the carbamoyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation and carbamoylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide groups, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution typically requires a Lewis acid catalyst, such as aluminum chloride, and a suitable electrophile.
Major Products Formed:
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amines and reduced sulfonamide derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-({4-[(4-Sulfamoylphenyl)sulfamoyl]phenyl}carbamoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-({4-[(4-Sulfamoylphenyl)sulfamoyl]phenyl}carbamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups can form strong hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the target and the context of its use.
Comparison with Similar Compounds
4-Sulfamoylbenzoic acid: Shares the sulfonamide group but lacks the additional complexity of the carbamoyl and phenyl groups.
Benzoic acid derivatives: Various derivatives with different functional groups that provide a range of chemical and biological properties.
Uniqueness: 2-({4-[(4-Sulfamoylphenyl)sulfamoyl]phenyl}carbamoyl)benzoic acid is unique due to its multiple sulfonamide groups and the presence of both carbamoyl and phenyl groups
Properties
IUPAC Name |
2-[[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]carbamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O7S2/c21-31(27,28)15-9-7-14(8-10-15)23-32(29,30)16-11-5-13(6-12-16)22-19(24)17-3-1-2-4-18(17)20(25)26/h1-12,23H,(H,22,24)(H,25,26)(H2,21,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFJORPHLCJEHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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